molecular formula C28H37N3O4 B3974404 1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate

1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate

Cat. No. B3974404
M. Wt: 479.6 g/mol
InChI Key: IFFRRYXOPCWCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate, also known as BDIBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDIBO belongs to the class of bipiperidine compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions into the cell, which can lead to the prevention of excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce neuronal damage and improve functional recovery after stroke. It has also been shown to reduce seizures in animal models of epilepsy and to reduce pain in animal models of chronic pain. This compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This makes it a useful tool for investigating the role of the NMDA receptor in different physiological and pathological conditions. However, one limitation of using this compound is its relatively short half-life, which means that it may need to be administered multiple times during an experiment.

Future Directions

There are several future directions for the use of 1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate in scientific research. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as stroke, epilepsy, and chronic pain. Another area of interest is the use of this compound in studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have improved efficacy and selectivity as NMDA receptor antagonists.

Scientific Research Applications

1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been used in various studies to investigate the role of the NMDA receptor in different physiological and pathological conditions, such as stroke, epilepsy, and chronic pain.

properties

IUPAC Name

2-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3.C2H2O4/c1-2-6-22(7-3-1)20-27-15-11-25(12-16-27)28-18-13-26(14-19-28)29-17-10-23-8-4-5-9-24(23)21-29;3-1(4)2(5)6/h1-9,25-26H,10-21H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFRRYXOPCWCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)N3CCC4=CC=CC=C4C3)CC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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